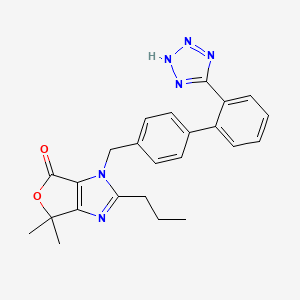

Olmesartan lactone

Description

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c1-4-7-19-25-21-20(23(31)32-24(21,2)3)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13H,4,7,14H2,1-3H3,(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQNVWFXORBZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233966 | |

| Record name | Olmesartan lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849206-43-5 | |

| Record name | Olmesartan lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849206435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olmesartan lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLMESARTAN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CML390S782 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Olmesartan Lactone

Abstract

Olmesartan medoxomil is a widely prescribed angiotensin II receptor antagonist for the management of hypertension.[1] The purity and safety of this active pharmaceutical ingredient (API) are of paramount importance, necessitating a thorough understanding of its potential impurities. Olmesartan Lactone (CAS No. 849206-43-5), also identified as Olmesartan Medoxomil EP Impurity B and Olmesartan USP Related Compound A, is a significant process-related impurity and degradation product.[2][3] This guide provides a comprehensive technical overview of the synthesis and characterization of this compound, designed for researchers, analytical scientists, and drug development professionals. We will delve into the mechanistic basis for its formation, present a detailed synthetic protocol for its preparation as a reference standard, and outline a multi-modal analytical workflow for its unambiguous characterization and quantification.

Introduction: The Significance of this compound

Olmesartan medoxomil is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, olmesartan.[4] The manufacturing process and subsequent storage of the drug substance can lead to the formation of various impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate that any impurity present at a level of 0.10% or greater must be identified, reported, and qualified.[5]

This compound is a cyclic ester impurity that arises from the intramolecular cyclization of the olmesartan molecule.[2] Its formation is often observed during forced degradation studies under acidic and basic conditions, indicating its potential to form during synthesis work-up or in the final formulation under certain storage conditions.[6][7] Therefore, having a well-characterized reference standard of this compound is critical for:

-

Analytical Method Development: To accurately identify and quantify the impurity in batches of Olmesartan Medoxomil.

-

Quality Control (QC): For routine analysis of production samples to ensure they meet regulatory specifications.[6]

-

Stability Studies: To monitor the degradation profile of the drug product over time.

This guide provides the foundational knowledge and practical protocols to empower scientists in these critical activities.

Synthesis of this compound

The formation of this compound is primarily a consequence of the degradation of Olmesartan Medoxomil, specifically through the intramolecular cyclization of the active olmesartan metabolite. This process involves the tertiary hydroxyl group on the imidazole side-chain attacking the adjacent carboxylic acid, leading to the formation of a stable five-membered lactone ring and the elimination of a water molecule. This reaction is often catalyzed by acidic or basic conditions.

Causality Behind the Synthetic Strategy

The most direct laboratory synthesis mimics this degradation pathway. It involves the controlled acid-catalyzed hydrolysis and dehydration of Olmesartan Medoxomil. The medoxomil ester group is first hydrolyzed to yield the free carboxylic acid (Olmesartan), which then undergoes intramolecular cyclization. Acetic acid is a common choice for this transformation as it is effective for the initial deprotection (hydrolysis of the trityl group in a common synthesis route for olmesartan) and can also facilitate the subsequent lactonization.[5]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a method for generating this compound from Olmesartan Medoxomil, suitable for producing an analytical reference standard.

Objective: To synthesize this compound via acid-catalyzed hydrolysis and intramolecular cyclization of Olmesartan Medoxomil.

Materials:

-

Olmesartan Medoxomil (1)

-

Acetic Acid (Glacial)

-

Water (Deionized)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃) solution, 5% aqueous

-

Sodium Chloride (NaCl) solution, 5% aqueous

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend Olmesartan Medoxomil (1.0 g) in a 40% aqueous acetic acid solution (30 mL).

-

Reaction Execution: Heat the stirred suspension to 55-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).[5]

-

Work-up & Extraction: Cool the reaction mixture to room temperature. Dilute the mixture with deionized water (100 mL) and extract the product with dichloromethane (3 x 50 mL).

-

Aqueous Wash: Combine the organic layers and wash sequentially with a 5% sodium bicarbonate solution (2 x 50 mL) to neutralize residual acetic acid, followed by a 5% sodium chloride solution (1 x 50 mL).[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 50% ethyl acetate).

-

Isolation: Combine the fractions containing the pure product (as determined by TLC/HPLC) and evaporate the solvent to yield this compound as a solid.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized this compound. This ensures the material is suitable for use as a reference standard. Commercial suppliers of this standard typically provide a comprehensive Certificate of Analysis (CoA) including data from the following techniques.[8]

Summary of Physicochemical and Spectroscopic Data

The following table summarizes the key identification parameters for this compound.

| Parameter | Value | Reference(s) |

| Chemical Name | 6,6-Dimethyl-2-propyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3,6-dihydro-4H-furo[3,4-d]imidazol-4-one | [3][9] |

| Synonyms | Olmesartan USP Related Compound A; Olmesartan Medoxomil EP Impurity B | [3] |

| CAS Number | 849206-43-5 | [8][10] |

| Molecular Formula | C₂₄H₂₄N₆O₂ | [10][11] |

| Molecular Weight | 428.49 g/mol | [2][8] |

| Appearance | Solid | [9] |

| Purity (by HPLC) | >95% | [12] |

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the primary technique for assessing the purity of this compound and separating it from the parent drug and other related substances. A stability-indicating reverse-phase HPLC method is typically employed.[6]

Experimental Protocol: HPLC Method

-

Column: Symmetry C18, 150 mm x 4.6 mm, 5 µm particle size.[6]

-

Mobile Phase A: Phosphate buffer (pH adjusted as needed).

-

Mobile Phase B: Acetonitrile.

-

Diluent: Acetonitrile.[6]

-

Gradient Program: A gradient elution is necessary to resolve all related impurities effectively.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.[6]

-

Detection Wavelength: 215 nm.[6]

-

Injection Volume: 10 µL.[6]

Expected Result: In a validated HPLC method, this compound will appear as a sharp, well-resolved peak with a unique retention time, distinct from Olmesartan Medoxomil and other process impurities. The peak area percentage is used to determine the purity.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized compound. It is a crucial tool for structural verification.

Methodology:

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Result: For this compound (C₂₄H₂₄N₆O₂), the expected protonated molecular ion [M+H]⁺ should be observed at an m/z value of approximately 429.20.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure by mapping the hydrogen atoms within the molecule. It is the most powerful technique for unambiguous structural elucidation.

Methodology:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Analysis: The spectrum will show characteristic peaks corresponding to the propyl group, the dimethyl groups of the lactone ring, the aromatic protons of the biphenyl system, and the methylene bridge protons. The absence of the hydroxyl proton and the carboxylic acid proton from olmesartan, along with shifts in adjacent protons, confirms the lactone ring formation.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Typically analyzed as a KBr pellet.

-

Expected Result: The IR spectrum will show a characteristic and strong absorption band for the lactone carbonyl (C=O) group, typically in the range of 1760-1800 cm⁻¹. This is distinct from the carboxylic acid and ester carbonyls in olmesartan and olmesartan medoxomil, respectively.

Visualization of the Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Conclusion

The synthesis and rigorous characterization of this compound are indispensable for the quality control and safety assurance of Olmesartan Medoxomil drug products. This guide has detailed the chemical rationale behind the lactone's formation and provided robust, field-proven protocols for its synthesis and characterization. By employing the described synthetic strategy and the orthogonal analytical techniques of HPLC, MS, NMR, and IR, researchers and quality control professionals can confidently prepare and validate this compound as a reference standard. This enables precise and accurate monitoring of impurity levels, ensuring that pharmaceutical products meet the stringent standards set by global regulatory authorities.

References

-

Rao, C., Kumar, K., VijayaLaxmi, M., Srinivasulu, P., Madhusudhan, G., Mukkanti, K., & Srinivas, K. (2012). Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. American Journal of Analytical Chemistry, 3, 153-160. Retrieved from [Link]

-

SynZeal. (n.d.). Olmesartan Medoxomil EP Impurity B | 849206-43-5. Retrieved from [Link]

-

Sawa, J. (n.d.). Analytical Techniques for Olmesartan Assessment: A Comprehensive Review from an Instrumental Statistics Perspective. Journal of Pharmaceutical Research International. Retrieved from [Link]

- Google Patents. (n.d.). CN111170946A - Synthesis method of olmesartan intermediate.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromatogram of olmesartan medoxomil degraded with acid hydrolysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Development of RP-HPLC method for estimation of Olmesartan Medoxomil in tablet dosage forms. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of OLME exposed to different degradation pathways. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Retrieved from [Link]

Sources

- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Olmesartan Medoxomil EP Impurity B | 849206-43-5 | SynZeal [synzeal.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. This compound Impurity | CymitQuimica [cymitquimica.com]

- 10. This compound impurity | 849206-43-5 | ID57929 [biosynth.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. This compound Impurity | CAS 849206-43-5 | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide to the Physicochemical Properties of Olmesartan Lactone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of Olmesartan lactone, a critical impurity in the synthesis and degradation of the antihypertensive drug Olmesartan Medoxomil. Understanding these characteristics is paramount for the development of robust analytical methods, formulation strategies, and ensuring the quality and safety of the final drug product. This document moves beyond a simple recitation of facts to provide a deeper, field-tested perspective on the causality behind experimental choices and the logic of analytical workflows.

Introduction: The Significance of this compound

Olmesartan medoxomil, a prodrug, is hydrolyzed in the gastrointestinal tract to its active metabolite, Olmesartan.[1] During the synthesis of Olmesartan medoxomil, or through its degradation, several impurities can form. This compound, also known as Olmesartan EP Impurity B or Olmesartan USP RC A, is a cyclic ester impurity that is closely monitored by regulatory bodies.[2] Its presence and concentration are critical quality attributes that must be controlled to ensure the safety and efficacy of the drug product. This guide focuses on the intrinsic physicochemical properties of this lactone impurity to empower researchers in its detection, quantification, and control.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its precise chemical identity.

| Attribute | Value |

| Chemical Name | 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-6,6-dimethyl-2-propyl-3,6-dihydro-4H-furo[3,4-d]imidazol-4-one[3] |

| Synonyms | Olmesartan EP Impurity B, Olmesartan USP RC A, Olmesartan γ-Lactone[4][2][5] |

| Molecular Formula | C₂₄H₂₄N₆O₂[6] |

| Molecular Weight | 428.49 g/mol [6] |

| CAS Number | 849206-43-5[5] |

| Appearance | Off-White Solid[5] |

The lactone structure arises from an intramolecular cyclization, a transformation that significantly alters its physicochemical properties compared to the parent drug, Olmesartan. The formation of this lactone is a key degradation pathway, particularly under certain stress conditions.

Sources

- 1. Solubility determination and solution thermodynamics of olmesartan medoxomil in (PEG-400 + water) cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Impurity | CAS 849206-43-5 | LGC Standards [lgcstandards.com]

- 3. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 4. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. allmpus.com [allmpus.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

The Definitive Guide to the Structure Elucidation and Confirmation of Olmesartan Lactone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the structure elucidation and confirmation of olmesartan lactone, a critical degradation impurity of the angiotensin II receptor antagonist, olmesartan medoxomil. Moving beyond a mere procedural outline, this document delves into the causal nexus behind experimental design, the integration of multi-modal analytical data, and the self-validating logic that underpins the definitive structural assignment of this significant related substance. We will explore the forced degradation pathways leading to the lactone's formation, detail the core analytical techniques employed in its characterization—including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—and present a holistic workflow for its isolation and confirmation. This guide is intended to serve as a field-proven resource for professionals in pharmaceutical development, quality control, and regulatory affairs.

Introduction: The Significance of this compound

Olmesartan medoxomil, a prodrug, is rapidly hydrolyzed in vivo to its active metabolite, olmesartan, which is a potent selective AT1 angiotensin II receptor antagonist used in the management of hypertension.[1] The chemical stability of the active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. Forced degradation studies, mandated by regulatory bodies like the ICH, are essential to identify potential degradation products that could form under various stress conditions during manufacturing, storage, or even within the final dosage form.[2]

One such critical degradant is this compound (CAS No. 849206-43-5), also identified as Olmesartan Medoxomil EP Impurity B and Olmesartan USP Related Compound A.[3][4] This impurity is formed via an intramolecular cyclization of the olmesartan molecule, specifically involving the carboxylic acid group and the tertiary hydroxyl group on the imidazole side chain. The formation of this lactone represents a significant chemical transformation, altering the molecule's polarity, and potentially its pharmacological and toxicological profile. Therefore, its unambiguous identification and control are paramount.

This guide provides the technical framework and expert rationale for the complete structural elucidation of this compound.

Genesis of the Impurity: Forced Degradation and Mechanistic Insight

The journey to elucidating a structure begins with its formation and isolation. Olmesartan is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[5][6] The formation of the lactone is primarily observed under acidic stress conditions, which facilitate the intramolecular esterification.

Mechanism of Lactone Formation

The conversion of olmesartan to this compound is a classic example of an acid-catalyzed intramolecular cyclization. The tertiary alcohol on the hydroxypropyl group of the imidazole ring acts as a nucleophile, attacking the protonated carboxylic acid moiety.

dot

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. ajpaonline.com [ajpaonline.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Olmesartan Medoxomil EP Impurity B | 849206-43-5 | SynZeal [synzeal.com]

- 5. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Identification of Olmesartan Lactone

A Senior Application Scientist's Perspective on Impurity Profiling and Structural Elucidation

Introduction: The Imperative of Purity in Angiotensin II Receptor Blockers

Olmesartan medoxomil is a potent, long-acting, selective AT₁ subtype angiotensin II receptor antagonist used extensively in the management of hypertension.[1][2] As a prodrug, it is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, Olmesartan.[2][3] The manufacturing and stability of any active pharmaceutical ingredient (API) are complex processes where the potential for the formation of impurities is ever-present. These impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final drug product.[1][4]

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over these related substances.[4][5][6] This guide provides a detailed technical framework for the identification, characterization, and quantification of a critical process-related impurity and potential degradant of Olmesartan: Olmesartan Lactone , also known as Olmesartan EP Impurity B.[7][8] We will explore the causality behind its formation and detail the multi-faceted analytical strategies required for its definitive identification, moving beyond mere protocol recitation to a deeper understanding of the scientific rationale.

Part 1: The Genesis of this compound

Understanding the origin of an impurity is fundamental to controlling it. This compound is not typically a direct byproduct of the primary synthesis of Olmesartan medoxomil but rather an intramolecular cyclization product of its active form, Olmesartan acid.

1.1. Synthetic Landscape of Olmesartan Medoxomil

The synthesis of Olmesartan medoxomil is a multi-step process, commonly involving the coupling of a protected biphenyl tetrazole moiety with an imidazole core, followed by deprotection.[3][9][10] A key intermediate in this synthesis is Trityl Olmesartan Medoxomil, which is deprotected using an acid (e.g., acetic acid) in the final step to yield the API.[3][9] Hydrolysis of the medoxomil ester group, either during synthesis or degradation, yields Olmesartan acid (Olmesartan EP Impurity A).[1]

1.2. Mechanism of Lactonization

Olmesartan acid possesses a carboxylic acid group and a tertiary alcohol (1-hydroxy-1-methylethyl) group on the imidazole ring. Under certain conditions, particularly acidic environments or thermal stress, these two functional groups can undergo an intramolecular esterification reaction, eliminating a molecule of water to form a stable five-membered lactone ring. This transformation results in the formation of this compound.

Caption: Formation of this compound from Olmesartan Acid.

| Feature | Olmesartan Acid (Precursor) | This compound (Impurity B) |

| Chemical Name | 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid | 3,6-Dihydro-6,6-dimethyl-2-propyl-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4H-furo[3,4-d]imidazol-4-one |

| CAS Number | 144689-24-7 | 849206-43-5 |

| Molecular Formula | C₂₄H₂₆N₆O₃ | C₂₄H₂₄N₆O₂ |

| Molecular Weight | 446.50 g/mol | 428.49 g/mol [8] |

Part 2: Regulatory Framework and the ICH Q3A Guideline

The identification of any impurity is not merely an academic exercise; it is a regulatory necessity. The ICH Q3A (R2) guideline provides a framework for the control of impurities in new drug substances.[5]

-

Reporting Threshold: The level at or above which an impurity must be reported in a registration application. For a drug with a maximum daily dose of ≤2 g, this is typically 0.05%.[11][12]

-

Identification Threshold: The level at or above which an impurity's structure must be determined. This is often 0.10%.[6][12]

-

Qualification Threshold: The level at or above which an impurity's biological safety must be established. This is often 0.15%.[6][12]

Given these thresholds, any batch of Olmesartan medoxomil containing this compound at or above 0.10% necessitates full structural identification and characterization. This self-validating system ensures that any potentially harmful substance is rigorously evaluated before the drug product reaches the market.

Part 3: The Analytical Workflow for Definitive Identification

A multi-technique approach is essential for the unambiguous identification and characterization of impurities. The workflow logically progresses from detection and separation to structural confirmation.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jpionline.org [jpionline.org]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. m.youtube.com [m.youtube.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. allmpus.com [allmpus.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. database.ich.org [database.ich.org]

- 12. fda.gov [fda.gov]

Olmesartan Lactone: A Comprehensive Technical Guide for Drug Development Professionals

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of Olmesartan. We will explore the core chemical data, formation pathways, analytical methodologies, and regulatory significance of Olmesartan lactone, a key process-related impurity in the manufacturing of Olmesartan medoxomil. The insights provided herein are grounded in established scientific principles and field-proven experience to ensure technical accuracy and practical applicability.

Core Chemical Identity of this compound

This compound, identified as a significant impurity in the synthesis of the antihypertensive agent Olmesartan medoxomil, requires meticulous characterization for effective quality control.[1][2] Its formation is a critical control point in the manufacturing process to ensure the final active pharmaceutical ingredient (API) meets stringent purity standards.

CAS Number and Molecular Profile

The Chemical Abstracts Service (CAS) has assigned the number 849206-43-5 to this compound.[3][4][5][6][7][8] This unique identifier is crucial for the unambiguous identification of the compound in scientific literature and regulatory submissions.

Table 1: Core Chemical Data for this compound

| Property | Value |

| CAS Number | 849206-43-5[3][4][5][6][7][8] |

| Molecular Formula | C₂₄H₂₄N₆O₂[3][5][6][7] |

| Molecular Weight | 428.49 g/mol [3][5][6][7] |

| IUPAC Name | 6,6-Dimethyl-2-propyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3,6-dihydro-4H-furo[3,4-d]imidazol-4-one[8][9] |

| Synonyms | Olmesartan Medoxomil EP Impurity B, Olmesartan USP Related Compound A, Olmesartan gama-Lactone[3][8][9] |

Synthesis, Formation, and Control

Understanding the genesis of this compound is fundamental to developing effective control strategies. This impurity is not a starting material but rather a transformation product that can arise during the synthesis of Olmesartan medoxomil.

Mechanism of Formation

This compound is a cyclic ester impurity of Olmesartan.[1] Its formation can occur during the synthesis of Olmesartan medoxomil, particularly under conditions that favor intramolecular cyclization. This process is often influenced by factors such as pH, temperature, and the presence of certain reagents. The lactone ring is formed from the imidazole and adjacent chemical groups within the Olmesartan molecule.

Figure 1: Conceptual pathway illustrating the formation of this compound as a side product.

Control Strategies in Manufacturing

The control of this compound levels is a critical aspect of the overall manufacturing process of Olmesartan medoxomil. Strategies to minimize its formation include:

-

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and pH can significantly reduce the propensity for lactonization.

-

Reagent Selection: The choice of solvents and catalysts can influence the reaction pathways and minimize the formation of this impurity.

-

In-Process Controls: Implementing robust in-process analytical testing allows for the monitoring of lactone formation and enables timely intervention if levels exceed predefined limits.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound are paramount for ensuring the quality of the final drug product. A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most prevalent.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the gold standard for the analysis of Olmesartan and its impurities.[10] Such methods are designed to separate the API from all potential impurities and degradation products, ensuring an accurate assessment of purity.

Exemplary HPLC Protocol:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation.[11]

-

Mobile Phase: A typical mobile phase consists of a mixture of an acidic phosphate buffer and acetonitrile. A gradient elution program is often employed to achieve optimal separation.

-

Detection: UV detection at approximately 250 nm is suitable for the analysis of Olmesartan and its related compounds.[12]

-

System Suitability: The method must be validated according to ICH guidelines, with system suitability parameters such as resolution, tailing factor, and theoretical plates being closely monitored.

Figure 2: A typical workflow for the HPLC analysis of this compound.

Spectroscopic and Hyphenated Techniques

In addition to HPLC, other analytical methods are valuable for the characterization of this compound:

-

Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns for structural elucidation.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information for the definitive identification of the lactone structure.[3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that combines the separation capabilities of HPLC with the identification power of MS, making it highly effective for impurity profiling.

Safety and Regulatory Considerations

The presence of impurities in an API can impact the safety and efficacy of the drug product.[10] Therefore, regulatory bodies such as the FDA and EMA have established strict guidelines for the control of impurities.

Impurity Profiling and Qualification

This compound, as a known impurity, must be monitored and controlled within the limits specified in the relevant pharmacopeias and drug master files.[2] The ICH guidelines provide a framework for the identification, reporting, and qualification of impurities.[10]

Safety Data

While specific toxicity data for isolated this compound is not extensively detailed in publicly available safety data sheets for the API, general handling precautions for Olmesartan medoxomil should be observed. These include avoiding dust generation, skin and eye contact, and inhalation.[13]

Conclusion

A comprehensive understanding of this compound is indispensable for any scientist or professional involved in the development, manufacturing, or quality control of Olmesartan medoxomil. This guide has provided a detailed overview of its chemical properties, formation, analytical characterization, and regulatory importance. By implementing robust control strategies and validated analytical methods, the pharmaceutical industry can ensure the consistent production of high-quality, safe, and effective Olmesartan medoxomil.

References

-

Pharmaffiliates. Olmesartan Medoxomil - Impurity B. [Link]

-

SynZeal. Olmesartan Medoxomil EP Impurity B. [Link]

-

GSRS. This compound. [Link]

-

Sawa, J. Analytical Techniques for Olmesartan Assessment: A Comprehensive Review from an Instrumental Statistics Perspective. [Link]

-

Prasad, C., et al. Development of RP-HPLC method for estimation of Olmesartan Medoxomil in tablet dosage forms. Der Pharma Chemica, 2011, 3(6):208-212. [Link]

-

ACS Publications. Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate. [Link]

-

Scientific Research Publishing. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. [Link]

-

National Institutes of Health. Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique. [Link]

-

Organon. Olmesartan Formulation - Safety Data Sheet. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. This compound impurity | 849206-43-5 | ID57929 [biosynth.com]

- 5. This compound Impurity | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound Impurity | CAS 849206-43-5 | LGC Standards [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Olmesartan Medoxomil EP Impurity B | 849206-43-5 | SynZeal [synzeal.com]

- 10. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 11. foundryjournal.net [foundryjournal.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. organon.com [organon.com]

Formation and origin of Olmesartan lactone in drug synthesis

An In-Depth Technical Guide on the Formation and Origin of Olmesartan Lactone in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olmesartan Medoxomil is a widely prescribed angiotensin II receptor antagonist for the management of hypertension. As with any active pharmaceutical ingredient (API), controlling the impurity profile is paramount to ensuring its safety and efficacy. Among the process-related impurities, this compound (also known as Olmesartan Related Compound A or EP Impurity B) is of significant interest due to its potential to form during synthesis and storage.[1][2][3] This technical guide provides an in-depth analysis of the formation mechanisms, synthetic origins, and critical process parameters influencing the generation of this compound. By elucidating the causality behind its formation, this paper aims to equip researchers and drug development professionals with the knowledge to implement effective control strategies, ensuring the production of high-purity Olmesartan Medoxomil.

Introduction: The Significance of Impurity Profiling

Olmesartan Medoxomil acts as a prodrug, which is rapidly hydrolyzed in the body to its active metabolite, Olmesartan.[4][5] The manufacturing process of such a complex molecule is a multi-step endeavor where the potential for side reactions and degradation is ever-present. Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control over impurities in APIs.[6][7] Any impurity present at a level of 0.10% or greater must be identified, characterized, and monitored.[7]

This compound is a non-pharmacopeial, process-related impurity that arises from an intramolecular cyclization. Its presence in the final API is an indicator of suboptimal control during specific stages of the synthesis or work-up. Understanding its origin is not merely an academic exercise; it is a critical component of process development, validation, and quality control.

Unveiling the Structure: Olmesartan and its Lactone Derivative

To comprehend the transformation, it is essential to first visualize the molecular structures involved.

-

Olmesartan Medoxomil: The intended API, featuring a medoxomil ester group which enhances bioavailability.

-

Olmesartan Acid (EP Impurity A): The key intermediate precursor to the lactone. It is formed by the hydrolysis of the medoxomil ester.[6][8]

-

This compound (EP Impurity B): The cyclized impurity, formed from Olmesartan Acid.[2][9] Its chemical name is 6,6-Dimethyl-2-propyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3,6-dihydro-4H-furo(3,4-d)imidazol-4-one.[2]

The Core Mechanism: An Intramolecular Affair

The formation of this compound is a classic example of an intramolecular cyclization, specifically a lactonization reaction. This process does not occur directly from the parent drug, Olmesartan Medoxomil, but rather from its hydrolyzed form, Olmesartan Acid.

The reaction is driven by the proximity of two key functional groups on the Olmesartan Acid molecule:

-

The tertiary hydroxyl group (-OH) on the hydroxypropyl substituent of the imidazole ring.

-

The carboxylic acid group (-COOH) at the 5-position of the imidazole ring.

Under activating conditions, such as heat or acid, the hydroxyl group attacks the carboxylic acid, leading to the elimination of a water molecule and the formation of a stable five-membered lactone ring fused to the imidazole core.

Tracing the Origin: Critical Steps in Olmesartan Synthesis

The genesis of this compound can be traced back to specific, high-risk stages within the typical synthetic route of Olmesartan Medoxomil. A common manufacturing process involves the coupling of an imidazole core with a protected biphenyl-tetrazole side chain, followed by esterification and deprotection.[10][11][12]

The most critical step for the formation of the lactone's precursor, Olmesartan Acid, is the final trityl deprotection .

-

Saponification and Esterification: Earlier in the synthesis, an ethyl ester intermediate (Trityl Olmesartan Ethyl Ester) is often saponified to its corresponding carboxylic acid salt.[10][13] This is then esterified with medoxomil chloride to yield Trityl Olmesartan Medoxomil. Incomplete esterification can leave residual acid.

-

Trityl Deprotection: The final step involves removing the trityl protecting group from the tetrazole ring. This is almost universally achieved using acidic conditions, typically aqueous acetic acid, at room or slightly elevated temperatures.[10]

-

The "Perfect Storm": It is during this acidic deprotection that the medoxomil ester is most vulnerable to hydrolysis back to Olmesartan Acid. The very conditions required to remove the trityl group (acid, water, and moderate heat) are also the conditions that promote both the formation of the acid precursor and its subsequent cyclization into this compound.[4][8] Prolonged reaction times or higher temperatures in this step dramatically increase the risk.[8]

Influencing Factors: A Quantitative Perspective

The formation of this compound is not inevitable. It is highly dependent on carefully controlled process parameters. Forced degradation studies confirm that Olmesartan is susceptible to degradation under acidic, basic, and oxidative conditions, with lactone formation being a notable pathway under acid hydrolysis and thermal stress.[4][7][14]

| Parameter | Impact on Lactone Formation | Rationale & Causality |

| Temperature | High Impact: Increases reaction rate significantly. | Provides the necessary activation energy for both the hydrolysis of the medoxomil ester to the acid and the subsequent intramolecular cyclization (dehydration) step.[4][8] |

| pH / Acidity | High Impact: Lower pH accelerates formation. | Acid catalyzes the hydrolysis of the ester bond, increasing the concentration of the Olmesartan Acid precursor. It also protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.[15][16] |

| Reaction Time | High Impact: Longer exposure increases impurity levels. | Prolonged exposure to detrimental conditions (acid, heat) allows more time for both the initial hydrolysis and the subsequent lactonization to occur.[8][10] |

| Water Content | Moderate Impact: Essential for precursor formation. | Water is a necessary reactant for the hydrolysis of the medoxomil ester. Controlling water content in solvents, especially during the deprotection and work-up stages, is crucial.[8] |

Analytical Control: Detection and Quantification

A robust, validated analytical method is the cornerstone of any impurity control strategy. For Olmesartan and its related substances, High-Performance Liquid Chromatography (HPLC) is the undisputed method of choice.

Key Analytical Techniques

-

Reversed-Phase HPLC (RP-HPLC): This is the primary technique used for separating Olmesartan Medoxomil from its impurities, including the lactone. A validated, stability-indicating method is required to ensure that the lactone peak is well-resolved from the main API peak and other process impurities.[7][17][18]

-

LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry is invaluable for the initial identification and structural elucidation of unknown impurities and degradation products found during process development and stress testing.[14][19]

-

NMR and IR Spectroscopy: These techniques are used to definitively characterize the structure of isolated impurity reference standards, which are then used for peak identification and quantification in routine HPLC analysis.[13][14][19]

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following provides a representative protocol for the analysis of Olmesartan Medoxomil and its impurities. Note: This is an illustrative example; specific parameters must be validated for each unique application.

-

Chromatographic System: HPLC with UV or DAD detector.

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[19]

-

Detection Wavelength: 250 nm.[18]

-

Injection Volume: 20 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).[18]

-

Analysis: Inject the standard solution (containing known impurities) and the sample solution. The retention time for Olmesartan Medoxomil is typically around 2.5-3.5 minutes under these conditions.[18][20] The lactone impurity will have a distinct retention time that is resolved from the main peak.

-

Quantification: Calculate the percentage of the lactone impurity based on the peak area relative to the main API peak, using a reference standard for response factor correction if necessary.

Proactive Control Strategies in Synthesis

Controlling the formation of this compound is a matter of proactive process design and rigorous in-process monitoring.

-

Optimization of Deprotection: This is the most critical control point.

-

Temperature Control: Maintain the lowest effective temperature during the acidic deprotection step.

-

Time Management: Minimize the reaction time to what is necessary for complete deprotection, monitored by in-process HPLC checks.

-

Acid Concentration: Use the minimum concentration of acid required.

-

-

Advanced Purification Techniques:

-

In-Process Controls (IPCs): Implement mandatory HPLC checks after the deprotection step to quantify the level of Olmesartan Acid. If the level exceeds a pre-defined limit, the batch should not proceed without further purification.

-

Drying and Storage: The final API should be dried under controlled, low-temperature conditions to prevent thermal degradation.[8] Proper storage conditions for the final product are also essential to prevent further impurity formation over its shelf life.

Conclusion

This compound is a critical process-related impurity in the synthesis of Olmesartan Medoxomil. Its formation is not a random event but a predictable consequence of the intramolecular cyclization of its precursor, Olmesartan Acid. This transformation is predominantly triggered during the acidic trityl deprotection step, where conditions of low pH, elevated temperature, and the presence of water create a favorable environment for both the hydrolysis of the parent drug and the subsequent lactonization.

Effective control is achieved not by addressing the lactone itself, but by preventing the formation and persistence of its acid precursor. This requires a holistic approach encompassing precise optimization of process parameters, the implementation of advanced purification strategies like robust crystallization, and vigilant monitoring through validated, stability-indicating analytical methods. By understanding the fundamental chemistry and causality behind its formation, drug development professionals can design and execute a manufacturing process that consistently delivers high-purity Olmesartan Medoxomil, meeting the stringent quality and safety standards required for pharmaceuticals.

References

- Reddy, P., et al. (2011). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Semantic Scholar.

-

Rao, C., et al. (2012). Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. American Journal of Analytical Chemistry, 3, 153-160. Available at: [Link]

-

Reddy, M., et al. (2015). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Open Journal of Medicinal Chemistry, 5, 25-34. Available at: [Link]

- BenchChem (2025). Forced Degradation Studies of Olmesartan for the Generation of Dehydro Olmesartan.

-

Venkanna, G., et al. (2012). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. ResearchGate. Available at: [Link]

-

Dams, R., et al. (2018). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Molecules, 23(8), 1848. Available at: [Link]

-

Wang, C., et al. (2022). Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate. Organic Process Research & Development, 26(3), 856-862. Available at: [Link]

- Patel, R. A., et al. (2015). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. Asian Journal of Pharmaceutical Analysis.

-

Patel, R. A., et al. (2015). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. Asian Journal of Pharmaceutical Analysis, 5(2), 74-82. Available at: [Link]

-

Ishizuka, T., et al. (2012). Bioactivation of olmesartan medoxomil. ResearchGate. Available at: [Link]

-

Patel, J., & Patel, K. (2012). STABILITY INDICATING FORCED DEGRADATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF OLMESARTAN MEDOXOMIL. ResearchGate. Available at: [Link]

-

Landry, L., & Dong, X. (2025). Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PLOS ONE, 20(5), e0321142. Available at: [Link]

-

Landry, L., & Dong, X. (2025). Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. National Institutes of Health. Available at: [Link]

-

Landry, L., & Dong, X. (2025). Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PubMed. Available at: [Link]

-

Ohno, Y., et al. (2005). Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites. Drug Metabolism and Disposition, 33(12), 1911-1919. Available at: [Link]

-

Wang, C., et al. (2022). Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate. ACS Publications. Available at: [Link]

- Sawa, J. (n.d.).

-

SynZeal (n.d.). Olmesartan Medoxomil EP Impurity B. SynZeal. Available at: [Link]

-

Prasad, C., et al. (2011). Development of RP-HPLC method for estimation of Olmesartan Medoxomil in tablet dosage forms. Der Pharma Chemica, 3(6), 208-212. Available at: [Link]

-

Ertürk, S., et al. (2008). RP-LC and HPTLC Methods for the Determination of Olmesartan Medoxomil and Hydrochlorothiazide in Combined Tablet Dosage Forms. National Institutes of Health. Available at: [Link]

-

Global Substance Registration System (n.d.). This compound. GSRS. Available at: [Link]

-

El-Enany, N., et al. (2012). Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique. National Institutes of Health. Available at: [Link]

-

Allmpus (n.d.). Olmesartan EP Impurity B / Olmesartan USP RC A / Olmesartan gama-Lactone / this compound. Allmpus. Available at: [Link]

-

Pharmaffiliates (n.d.). Olmesartan Medoxomil and its Impurities. Pharmaffiliates. Available at: [Link]

- Google Patents (2013). WO2013021312A1 - Process for the preparation of olmesartan medoxomil. Google Patents.

-

Al-Majed, A. A. (n.d.). Olmesartan: Synthesis and Analysis. Scribd. Available at: [Link]

- Landry, L., & Dong, X. (2025). Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PLOS ONE.

-

International Journal of Pharmaceutical Sciences and Nanotechnology (2025). Formulation and In-Vitro Characterization of Olmesartan Medoxomil-Loaded Polymeric Nanoparticles. IJPSN. Available at: [Link]

-

YouTube (2024). Synthesis of Unsaturated Bicyclic Lactones with Dr. Jayabrata Das. YouTube. Available at: [Link]

Sources

- 1. This compound Impurity | CymitQuimica [cymitquimica.com]

- 2. Olmesartan Medoxomil EP Impurity B | 849206-43-5 | SynZeal [synzeal.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 8. WO2013021312A1 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]

- 9. allmpus.com [allmpus.com]

- 10. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scribd.com [scribd.com]

- 13. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? [mdpi.com]

- 14. ajpaonline.com [ajpaonline.com]

- 15. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]

- 16. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. foundryjournal.net [foundryjournal.net]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. ajpaonline.com [ajpaonline.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Potential of Olmesartan Lactone as a Metabolite of Olmesartan Medoxomil

This technical guide provides a comprehensive exploration of olmesartan lactone, a known impurity and potential metabolite of the angiotensin II receptor blocker, olmesartan medoxomil. Designed for researchers, scientists, and drug development professionals, this document delves into the established metabolic activation of olmesartan medoxomil, the potential pathways leading to the formation of this compound, and the analytical methodologies required for its investigation.

Introduction: The Metabolic Activation of Olmesartan Medoxomil

Olmesartan medoxomil is an ester prodrug designed to enhance the oral bioavailability of its pharmacologically active form, olmesartan.[1] Following oral administration, olmesartan medoxomil undergoes rapid and extensive hydrolysis in the gastrointestinal tract and/or during absorption, a process primarily mediated by esterase enzymes.[2] This bioactivation is crucial for the therapeutic efficacy of the drug in the management of hypertension.

The primary metabolic pathway involves the cleavage of the medoxomil ester group, yielding the active carboxylic acid metabolite, olmesartan.[3][4] Olmesartan itself is not significantly metabolized further by the cytochrome P450 system and is eliminated from the body unchanged through both renal and biliary excretion. Key enzymes implicated in the hydrolysis of the medoxomil ester include human carboxymethylenebutenolidase (CMBL), which is active in the liver and intestine, and human serum albumin (HSA), which exhibits esterase-like activity.[2]

While the conversion to olmesartan is the principal metabolic route, the chemical structure of olmesartan, featuring both a carboxylic acid and a hydroxyl group in proximity on the imidazole ring, presents the potential for intramolecular cyclization to form a lactone. This guide will now explore the evidence for the existence of this lactone, its potential formation pathways, and the methodologies to study it.

This compound: A Known Impurity and Potential Degradation Product

This compound is recognized within the pharmaceutical industry as a process-related impurity and a degradation product of olmesartan. It is commercially available as a reference standard and is listed in pharmacopeias as "Olmesartan EP Impurity B" and "Olmesartan USP RC A".[5][6] Its presence as a known impurity necessitates its monitoring and control in both the drug substance and the final drug product to ensure quality and safety.

The formation of this compound is believed to occur via an intramolecular cyclization reaction. This involves a nucleophilic attack of the hydroxyl group on the carboxylic acid moiety of the olmesartan molecule, leading to the formation of a cyclic ester, or lactone, with the concurrent elimination of a water molecule. This reaction can be influenced by factors such as pH, temperature, and the presence of catalysts.

Forced degradation studies, which are integral to understanding the stability of a drug substance, have provided insights into the conditions that may promote the formation of this compound and other degradation products. These studies typically involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, and thermal stress.[7] While not always explicitly identified as "this compound," the formation of various degradation products under these conditions has been well-documented.[7][8] One study investigating the degradation of olmesartan acid through a chlorination process successfully identified a lactone derivative (DP6) formed via an intramolecular reaction.[9]

Investigating this compound: Methodologies and Protocols

A thorough investigation into the potential of this compound as a metabolite requires robust analytical methodologies capable of separating, identifying, and quantifying olmesartan, olmesartan medoxomil, and the lactone in complex biological matrices.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone for the analysis of olmesartan and its related compounds.[10]

-

HPLC with UV/Visible Detection: A standard and widely used technique for the routine analysis and stability testing of olmesartan.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for the detection and quantification of low-level metabolites and impurities in biological fluids.[3][11] It is also a powerful tool for the structural elucidation of unknown compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for the definitive structural characterization of isolated impurities like this compound.[9][12]

Experimental Protocols

This protocol outlines the conditions for a forced degradation study to generate this compound and other degradation products.

Materials:

-

Olmesartan medoxomil reference standard

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Heating mantle/water bath

-

HPLC system with UV or MS detector

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of olmesartan medoxomil in a minimal amount of methanol and dilute with 1N HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8 hours). Cool, neutralize with 1N NaOH, and dilute to a final concentration with the mobile phase.

-

Base Hydrolysis: Dissolve a known amount of olmesartan medoxomil in a minimal amount of methanol and dilute with 1N NaOH. Keep the solution at room temperature for a specified period. Neutralize with 1N HCl and dilute to a final concentration with the mobile phase.

-

Oxidative Degradation: Dissolve a known amount of olmesartan medoxomil in a minimal amount of methanol and dilute with 3% H₂O₂. Keep the solution at room temperature for a specified period. Dilute to a final concentration with the mobile phase.

-

Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 80°C) for a specified period. Dissolve a known amount of the stressed sample in the mobile phase for analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed sample to identify degradation products.

This protocol is designed to investigate the potential for enzymatic formation of this compound in a biological system.

Materials:

-

Olmesartan reference standard

-

Human liver microsomes (HLM) or S9 fraction

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubation: Prepare an incubation mixture containing olmesartan, HLM or S9 fraction, and phosphate buffer.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the samples by LC-MS/MS to monitor the depletion of the parent drug (olmesartan) and the formation of any potential metabolites, including this compound.

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Olmesartan Medoxomil | Olmesartan | This compound |

| Molecular Formula | C₂₉H₃₀N₆O₆ | C₂₄H₂₆N₆O₃ | C₂₄H₂₄N₆O₂ |

| Molecular Weight | 558.6 g/mol | 446.5 g/mol | 428.5 g/mol |

| Primary Formation | N/A (Prodrug) | Enzymatic Hydrolysis | Degradation/Impurity |

| Analytical Method | HPLC, LC-MS/MS | HPLC, LC-MS/MS | HPLC, LC-MS/MS |

Diagrams

Caption: Metabolic pathway of Olmesartan Medoxomil and the potential formation of this compound.

Sources

- 1. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]

- 3. Identification of related substances in olmesartan medoxomil by LC-MS/MS | Semantic Scholar [semanticscholar.org]

- 4. Conversion of Olmesartan to Olmesartan Medoxomil, A Prodrug that Improves Intestinal Absorption, Confers Substrate Recognition by OATP2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. allmpus.com [allmpus.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 8. Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. ijpsr.com [ijpsr.com]

- 11. Identification of related substances in olmesartan medoxomil by L...: Ingenta Connect [ingentaconnect.com]

- 12. benchchem.com [benchchem.com]

In Silico Prediction of Olmesartan Lactone Properties: A Technical Guide for Drug Development Professionals

Sources

- 1. Progress in QSAR toxicity screening of pharmaceutical impurities and other FDA regulated products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Olmesartan Medoxomil EP Impurity B | 849206-43-5 | SynZeal [synzeal.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound Impurity | CymitQuimica [cymitquimica.com]

- 7. allmpus.com [allmpus.com]

- 8. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study on the interaction of Olmesartan with human serum albumin (HSA) by spectroscopic and molecular docking techniques [sid.ir]

- 13. chemrevlett.com [chemrevlett.com]

- 14. Drug solubility and permeability prediction - CD ComputaBio [cadd.computabio.com]

A Comprehensive Technical Guide to the Thermal Analysis of Olmesartan Lactone

Abstract

This in-depth technical guide provides a comprehensive overview of the thermal analysis of Olmesartan lactone, a significant degradation impurity of the antihypertensive drug Olmesartan medoxomil. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in the characterization of this impurity. The guide delves into the structural relationship between Olmesartan medoxomil and its lactone, the principles of thermal analysis techniques, and hypothetical thermal behaviors based on established scientific principles. Detailed experimental protocols and data interpretation strategies are also presented to aid in the robust analysis of this critical impurity.

Introduction: The Significance of this compound as a Process and Degradation Impurity

Olmesartan medoxomil is a widely prescribed angiotensin II receptor blocker used in the management of hypertension.[1][2] As a prodrug, it is hydrolyzed in the gastrointestinal tract to its active metabolite, Olmesartan.[2][3] The chemical stability of Olmesartan medoxomil is a critical attribute, as degradation can lead to the formation of impurities that may impact the safety and efficacy of the drug product. One such critical impurity is this compound.[4]

The presence of impurities in active pharmaceutical ingredients (APIs) is strictly regulated by international guidelines, such as those from the International Council for Harmonisation (ICH).[5][6][7] These guidelines necessitate the identification, reporting, and qualification of impurities above certain thresholds to ensure patient safety.[5][6][8] this compound is a cyclic ester impurity that can arise during the synthesis or degradation of Olmesartan medoxomil, particularly under conditions of thermal stress or in the presence of certain reagents.[9][10] Its characterization is therefore paramount in the quality control of Olmesartan medoxomil.

Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are powerful tools in the solid-state characterization of pharmaceuticals.[11][12][13][14] They provide invaluable information on melting point, purity, polymorphism, and thermal stability, which are critical parameters in drug development and quality assurance.[12][15][16]

This guide will provide a detailed exploration of the application of DSC and TGA to the study of this compound. While specific, publicly available thermograms for the isolated lactone are scarce, this guide will present a comprehensive analysis based on the known thermal behavior of the parent drug, Olmesartan medoxomil, and the fundamental principles of thermal analysis.

The Genesis of this compound: A Degradation Pathway

Understanding the formation of this compound is crucial for controlling its presence in the drug substance. The lactonization is an intramolecular cyclization reaction. This transformation is a potential degradation pathway for Olmesartan medoxomil under various stress conditions, including thermal stress.

Caption: Formation of this compound from Olmesartan Medoxomil under stress.

Principles of Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[15][16][17] The sample and reference are maintained at nearly the same temperature throughout the experiment.[15] This technique is highly valuable in the pharmaceutical industry for:

-

Determining Melting Point and Enthalpy of Fusion: A sharp endothermic peak in a DSC thermogram corresponds to the melting of a crystalline substance. The peak temperature provides the melting point, while the area under the peak is proportional to the enthalpy of fusion.

-

Assessing Purity: The presence of impurities typically broadens the melting endotherm and lowers the melting point.[12]

-

Studying Polymorphism: Different crystalline forms (polymorphs) of a drug will exhibit distinct melting points and enthalpies of fusion.[12]

-

Investigating Drug-Excipient Compatibility: DSC can be used to screen for potential interactions between the API and excipients in a formulation.[11][12]

-

Characterizing Amorphous Materials: The glass transition of an amorphous solid can be detected as a stepwise change in the heat capacity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][18][19][20] This technique is essential for:

-

Evaluating Thermal Stability and Decomposition: TGA determines the temperature at which a material begins to decompose by monitoring its mass loss upon heating.[13][14][18]

-

Quantifying Volatiles: The mass loss at lower temperatures can correspond to the evaporation of water (moisture content) or residual solvents.[19]

-

Analyzing Composition: For multi-component systems, TGA can provide information on the relative amounts of different components based on their distinct decomposition profiles.[18]

-

Studying Reaction Kinetics: The rate of mass loss can be used to study the kinetics of decomposition reactions.[20]

Thermal Behavior of Olmesartan Medoxomil: A Reference Point

To hypothesize the thermal characteristics of this compound, it is instructive to first examine the known thermal behavior of the parent drug, Olmesartan medoxomil. Studies have shown that Olmesartan medoxomil exhibits a sharp endothermic peak in its DSC thermogram corresponding to its melting point, followed by an exothermic event at higher temperatures indicating decomposition.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Reference |

| Melting | 181.54 | 185 | 91.97 | [3][4] |

| Decomposition | >185 | 234 | - | [3] |

The TGA curve of Olmesartan medoxomil shows multiple stages of mass loss, indicating a complex decomposition process. The initial, slight mass loss may be attributed to residual solvents or moisture, while the significant mass loss at higher temperatures corresponds to the thermal decomposition of the molecule.[3]

Predicted Thermal Profile of this compound

In the absence of publicly available DSC and TGA data for isolated this compound, we can predict its thermal behavior based on its chemical structure and by comparison with Olmesartan medoxomil. This compound has a molecular weight of 428.49 g/mol .[9]

Predicted DSC Profile

-

Melting Point: As a distinct chemical entity, this compound is expected to exhibit its own characteristic melting point. Given that it is a related substance, its melting point could be in a similar range to, or different from, Olmesartan medoxomil. It is plausible that the lactone, being a more compact intramolecularly cyclized structure, might have a different crystal lattice energy and thus a different melting point.

-

Purity: A highly pure sample of this compound should display a sharp, well-defined endothermic melting peak. Any impurities would likely cause a broadening of this peak and a depression of the melting temperature.

-

Decomposition: Following melting, it is anticipated that this compound would undergo thermal decomposition at higher temperatures, which would be observed as an exothermic event in the DSC thermogram.

Predicted TGA Profile

-

Thermal Stability: The TGA curve would reveal the thermal stability of this compound. The onset temperature of decomposition would be a key parameter. It is possible that the lactone structure may have different thermal stability compared to the parent drug.

-

Decomposition Pathway: The TGA thermogram would show the mass loss as a function of temperature. The pattern of mass loss (single-step or multi-step) would provide insights into the decomposition mechanism of the lactone.

Experimental Protocols for the Thermal Analysis of this compound

The following are detailed, step-by-step methodologies for conducting DSC and TGA analysis on a sample of this compound. These protocols are designed to be self-validating and adhere to standard practices in pharmaceutical analysis.

DSC Experimental Protocol

Caption: Workflow for Thermogravimetric Analysis (TGA).

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA sample pan (e.g., ceramic or platinum).

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature where complete decomposition is expected (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Purge Gas: Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.

Conclusion

The thermal analysis of this compound using DSC and TGA is a critical component in the quality control of Olmesartan medoxomil. While publicly available data on the isolated lactone is limited, a thorough understanding of the principles of these techniques, combined with the known thermal behavior of the parent drug, allows for a robust analytical approach. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and scientists to effectively characterize this important impurity. The application of these methods will ensure the development of safe and effective pharmaceutical products by enabling the precise control of impurities like this compound.

References

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 3). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

-

European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

BCL. (n.d.). Differential Scanning Calorimetry Principle & Applications. Retrieved from [Link]

-

News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

-

Pharma Tutor. (2024, November 27). Thermogravimetric Analysis (TGA): How Helpful in Drug Development. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

-

MDPI. (2022, November 15). Formulation and Evaluation of Olmesartan Medoxomil Tablets. Retrieved from [Link]

-

American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved from [Link]

-

Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-